molecular formula C7H4IN3O2 B1401212 3-Iodo-8-nitroimidazo[1,2-a]pyridine CAS No. 1373350-43-6

3-Iodo-8-nitroimidazo[1,2-a]pyridine

Cat. No. B1401212
CAS RN: 1373350-43-6
M. Wt: 289.03 g/mol
InChI Key: NXDLLAQQLKPVLM-UHFFFAOYSA-N
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Description

3-Iodo-8-nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4IN3O2 . It has a molecular weight of 289.03 and a melting point between 222 - 224°C .


Synthesis Analysis

The synthesis of 3-Iodo-8-nitroimidazo[1,2-a]pyridine involves the iodination of imidazo[1,2-a]pyridines . The substitution of imidazo[1,2-a]pyridines with an iodine takes place at the C-3 atom . N-Iodosuccinimide (NIS) and I2–morpholine were chosen as iodination reagents . The reaction of 6-nitroimidazo[1,2-a]pyridine with NIS in acetonitrile at room temperature afforded 3-iodo-6-nitroimidazo[1,2-a]pyridine in 75% yield .


Molecular Structure Analysis

The InChI code for 3-Iodo-8-nitroimidazo[1,2-a]pyridine is 1S/C7H4IN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The chemical reactions involving 3-Iodo-8-nitroimidazo[1,2-a]pyridine are primarily related to its iodination . The compound can be synthesized from imidazo[1,2-a]pyridine under different substitution conditions .


Physical And Chemical Properties Analysis

3-Iodo-8-nitroimidazo[1,2-a]pyridine is a solid compound . It has a melting point between 222 - 224°C . The compound has a molecular weight of 289.03 and a molecular formula of C7H4IN3O2 .

Scientific Research Applications

Synthesis and Structural Diversity

3-Iodo-8-nitroimidazo[1,2-a]pyridine serves as a key intermediate in the synthesis of novel heterocyclic compounds. It has been used in various synthetic routes to create complex molecules with potential biological activities. For example, it has been involved in the synthesis of pyrido[1′,2′:1,2]imidazo[5,4-d]-1,2,3-triazines, showcasing the utility of the imidazo[1,2-a]pyridine system in building fused triazines with notable structural diversity (Zamora et al., 2004).

Facilitating Structural Modifications

The presence of the nitro group in 3-Iodo-8-nitroimidazo[1,2-a]pyridine allows for selective modifications, enabling the synthesis of a wide range of derivatives. This adaptability facilitates the exploration of structure-activity relationships, crucial for the development of compounds with enhanced biological properties. Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine to expand the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines, demonstrating the compound's versatility in organic synthesis (Bazin et al., 2013).

Biological Activity Screening

The derivatives of 3-Iodo-8-nitroimidazo[1,2-a]pyridine have been screened for various biological activities. For instance, Zhang et al. (2019) described the synthesis of pyrrolo-imidazo[1,2-a]pyridine scaffolds with antiproliferative activity against human colon cancer cell lines, underscoring the potential of these compounds in medicinal chemistry and drug discovery efforts (Zhang et al., 2019).

Antiparasitic Applications

Compounds synthesized from 3-Iodo-8-nitroimidazo[1,2-a]pyridine have shown promising antiparasitic activity. Fersing et al. (2019) synthesized derivatives displaying potent in vitro antileishmanial activity, highlighting the potential of these compounds in the treatment of parasitic infections (Fersing et al., 2019).

Safety and Hazards

The safety information for 3-Iodo-8-nitroimidazo[1,2-a]pyridine indicates that it is necessary to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

While the future directions for 3-Iodo-8-nitroimidazo[1,2-a]pyridine are not explicitly mentioned in the search results, the development of synthetic strategies for the functionalization of imidazo[1,2-a]pyridines from readily available starting materials is important . Substitution at different positions of imidazo[1,2-a]pyridines gives compounds with diverse pharmacological properties .

properties

IUPAC Name

3-iodo-8-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDLLAQQLKPVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-8-nitroimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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